(6R)-1-Ethyl-6-methylpiperazine-2,3-dione chemical structure and properties
(6R)-1-Ethyl-6-methylpiperazine-2,3-dione chemical structure and properties
An In-Depth Technical Guide to (6R)-1-Ethyl-6-methylpiperazine-2,3-dione
Introduction
The piperazine ring is a ubiquitous structural motif in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of biologically active compounds.[1] Its unique physicochemical properties, including its ability to engage in multiple hydrogen bonding interactions and its typical water solubility, make it a valuable component in drug design. Within this class, piperazine-2,3-diones represent a distinct subclass characterized by adjacent carbonyl groups, which impart specific conformational and electronic properties. These scaffolds have been investigated for a range of therapeutic applications, including potential anticancer and anthelmintic activities.[2][3]
This technical guide provides a comprehensive analysis of a specific, chiral derivative: (6R)-1-Ethyl-6-methylpiperazine-2,3-dione . The introduction of chirality at the C-6 position and distinct substitutions on the nitrogen and carbon atoms offer a unique chemical entity for exploration. This document is intended for researchers, medicinal chemists, and drug development professionals, offering a detailed overview of its structure, physicochemical properties, a plausible synthetic route, and a prospective analysis of its potential biological significance.
Molecular Identity and Structural Elucidation
The fundamental identity of a compound is defined by its structure and unique identifiers. (6R)-1-Ethyl-6-methylpiperazine-2,3-dione is a chiral heterocyclic compound built upon a piperazine-2,3-dione core.
Chemical Structure
The structure features a six-membered piperazine ring with carbonyl groups at positions 2 and 3. An ethyl group is attached to the nitrogen at position 1, and a methyl group is attached to the carbon at position 6. The stereochemistry at the C-6 carbon is designated as (R), which is critical for its interaction with chiral biological targets.
Caption: Chemical structure of (6R)-1-Ethyl-6-methylpiperazine-2,3-dione.
The piperazine-2,3-dione ring is known to adopt a non-planar conformation, often a half-chair, to minimize steric strain.[4] The stereocenter at C6 dictates a specific three-dimensional arrangement of the methyl group, which is crucial for its potential biological interactions.
Compound Identifiers
A summary of the key identifiers for this molecule is provided below.
| Property | Value | Source |
| IUPAC Name | (6R)-1-Ethyl-6-methylpiperazine-2,3-dione | [5] |
| CAS Number | 71754-90-0 | [5] |
| Molecular Formula | C₇H₁₂N₂O₂ | [5] |
| Molecular Weight | 156.19 g/mol | [5] |
| SMILES | CCN1C(=O)C(=O)NC[C@H]1C | [5] |
| MDL Number | MFCD18836309 | [5] |
Physicochemical Properties
The physicochemical properties of a compound are critical for its application in drug development, influencing its solubility, absorption, distribution, metabolism, and excretion (ADME) profile. While extensive experimental data for this specific molecule is not publicly available, properties can be estimated based on its structural analogues.
| Property | Estimated Value / Data | Source & Rationale |
| Physical Form | Solid | Based on related piperazinones. |
| Melting Point | Not determined. The parent, piperazine-2,3-dione, melts at 285 °C.[6] | Substituents will alter this value. |
| Boiling Point | Not determined. The parent, 1-ethylpiperazine-2,3-dione, has a CAS of 59702-31-7.[7][8] | High boiling point expected due to polarity and H-bonding. |
| pKa | Not determined. Piperazine has pKa values of ~5.35 and 9.73.[9] | The secondary amine (N4-H) will be basic. |
| Solubility | Expected to be soluble in water and polar organic solvents. | The piperazine core confers aqueous solubility.[9] |
| Stability | Store in a cool, dry place under an inert atmosphere. | Piperazine derivatives can be sensitive to air and moisture.[9] |
| Purity | Commercially available at ≥95% | [5] |
Synthesis and Purification
The synthesis of chiral piperazine derivatives requires stereocontrolled methods to ensure enantiopurity. A plausible and efficient synthetic route to (6R)-1-Ethyl-6-methylpiperazine-2,3-dione can be designed based on established chemical principles for analogous structures.[10] The proposed pathway involves a two-step process: cyclocondensation followed by N-alkylation.
Proposed Synthetic Workflow
The synthesis begins with a chiral starting material, (R)-1,2-diaminopropane, to establish the stereocenter at C6. This is followed by cyclization and subsequent ethylation.
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocol: Synthesis
This protocol describes a method for synthesizing the title compound.
Step 1: Synthesis of (R)-6-Methylpiperazine-2,3-dione
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Reagents & Setup: To a round-bottom flask equipped with a reflux condenser, add (R)-1,2-diaminopropane (1.0 eq) and absolute ethanol (approx. 0.5 M concentration).
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Reaction Initiation: While stirring, add diethyl oxalate (1.05 eq) dropwise to the solution at room temperature.
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Cyclization: Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
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Causality: The use of ethanol as a solvent facilitates the dissolution of reactants and the cyclocondensation reaction, which involves the formation of two amide bonds with the elimination of ethanol. Refluxing provides the necessary activation energy.
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-
Work-up: Cool the mixture to room temperature, which should cause the product to precipitate. Filter the solid, wash with cold ethanol, and dry under vacuum to yield the intermediate, (R)-6-methylpiperazine-2,3-dione.
Step 2: Synthesis of (6R)-1-Ethyl-6-methylpiperazine-2,3-dione
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Reagents & Setup: In a dry round-bottom flask under a nitrogen atmosphere, suspend (R)-6-methylpiperazine-2,3-dione (1.0 eq) and potassium carbonate (K₂CO₃, 2.0 eq) in anhydrous acetonitrile (ACN).
-
Alkylation: Add ethyl iodide (EtI, 1.2 eq) dropwise to the suspension.
-
Reaction: Stir the mixture vigorously at room temperature for 24-48 hours, monitoring by TLC.
-
Causality: K₂CO₃ acts as a base to deprotonate the less sterically hindered secondary amine at the N4 position, creating a nucleophile that attacks the electrophilic ethyl iodide. ACN is a suitable polar aprotic solvent for this Sₙ2 reaction. The N1 nitrogen is already a tertiary amide and is non-nucleophilic.
-
-
Work-up and Purification: a. Filter the reaction mixture to remove the inorganic salts. b. Concentrate the filtrate under reduced pressure to obtain the crude product. c. Purify the crude residue using silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to isolate the pure (6R)-1-Ethyl-6-methylpiperazine-2,3-dione.
Spectroscopic and Analytical Characterization
Rigorous characterization is essential to confirm the structure and purity of the synthesized compound.
Expected Spectroscopic Data
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¹H NMR: The spectrum should show characteristic signals for the ethyl group (a triplet and a quartet), a doublet for the C6-methyl group, and complex multiplets for the diastereotopic protons of the piperazine ring. The N-H proton should appear as a broad singlet.
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¹³C NMR: The spectrum will display two distinct signals for the carbonyl carbons in the downfield region (~160-170 ppm). Signals corresponding to the ethyl, methyl, and piperazine ring carbons will appear in the upfield region.
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Mass Spectrometry (MS): Electron ionization (EI-MS) would be expected to show a molecular ion peak (M⁺) at m/z = 156. Key fragmentation patterns would likely involve the loss of the ethyl group and cleavages within the piperazine ring.[11]
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Chiral HPLC: To confirm enantiomeric purity, analysis on a chiral stationary phase is required. This is a self-validating step to ensure the (R) configuration was retained throughout the synthesis.
Characterization Workflow
The following workflow ensures the identity and purity of the final compound.
Caption: Workflow for the analytical characterization of the final product.
Biological Context and Potential Applications
While no specific biological activity has been reported for (6R)-1-Ethyl-6-methylpiperazine-2,3-dione, its structural components suggest several avenues for investigation based on the established pharmacology of the broader piperazine class.
The piperazine scaffold is a cornerstone in drug discovery, known for its flexible binding features that allow interaction with a multitude of biological targets.[2] Derivatives have shown efficacy as anticancer, anti-infective, and CNS-active agents.[1] The 2,3-dione moiety, in particular, has been noted as a promising candidate for developing anthelmintic agents.[3]
Caption: The piperazine scaffold as a source of diverse biological activities.
The specific substitutions on the title compound could modulate its properties in several ways:
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N-Ethyl Group: This small alkyl group can increase lipophilicity compared to an N-H, potentially improving membrane permeability.
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(R)-Methyl Group: The chiral methyl group provides a specific 3D vector for interaction with protein binding pockets, which could lead to stereospecific biological activity.
Given this context, (6R)-1-Ethyl-6-methylpiperazine-2,3-dione warrants screening in assays related to oncology, neuroscience, and parasitology to uncover its therapeutic potential.
Conclusion and Future Directions
(6R)-1-Ethyl-6-methylpiperazine-2,3-dione is a well-defined chiral molecule with a foundation in the medicinally significant piperazine class. This guide has outlined its chemical identity, proposed a robust synthetic pathway, and provided a framework for its characterization. While its specific properties and biological functions remain to be experimentally determined, its structure suggests it is a promising candidate for inclusion in screening libraries for drug discovery.
Future work should focus on the empirical validation of its physicochemical properties, a comprehensive biological screening against a diverse set of targets, and structure-activity relationship (SAR) studies to explore how modifications to the ethyl and methyl substituents impact its activity. Such efforts will be crucial in unlocking the full potential of this unique chiral scaffold.
References
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- Huang, W.-X., Liu, L.-J., & Zhou, Y.-G. (2016). Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. Organic Letters.
- Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Synthesis of chiral piperazin-2-ones as model peptidomimetics. RSC Publishing.
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